molecular formula C19H23N7O2 B3020934 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920371-62-6

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one

Cat. No.: B3020934
CAS No.: 920371-62-6
M. Wt: 381.44
InChI Key: OXFSPONINJBULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a triazolopyrimidine derivative featuring a 4-methoxyphenyl substituent on the triazole ring and a piperazine-linked butanone moiety. Triazolopyrimidines are frequently explored for kinase inhibition, phosphodiesterase (PDE) modulation, or central nervous system (CNS) targeting due to their structural mimicry of purine bases.

Properties

IUPAC Name

1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-3-4-16(27)24-9-11-25(12-10-24)18-17-19(21-13-20-18)26(23-22-17)14-5-7-15(28-2)8-6-14/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFSPONINJBULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H21F2N7O2SC_{23}H_{21}F_2N_7O_2S with a molecular weight of 497.5 g/mol. The structure includes a piperazine moiety linked to a triazolopyrimidine derivative, which is known for diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives of triazole and pyrimidine have shown significant cytotoxicity against various cancer cell lines. In one study, triazole derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating their potential as therapeutic agents in cancer treatment as well as infectious diseases .

The mechanism of action for compounds containing the triazole and pyrimidine rings often involves the inhibition of DNA synthesis and interference with cell division processes. This is particularly relevant in targeting rapidly dividing cancer cells. Molecular docking studies suggest that these compounds can effectively bind to key enzymes involved in DNA replication .

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited potent cytotoxicity with IC50 values as low as 2 μM, comparable to established chemotherapeutics like Doxorubicin .

CompoundCell LineIC50 (μM)
Triazole Derivative AMCF-72.0
Triazole Derivative BHCT1165.0
DoxorubicinMCF-70.64

Study 2: Antitubercular Activity

Another study focused on the antitubercular properties of similar compounds, demonstrating significant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 40.32 μM . This suggests a dual action where the compound could potentially serve both as an anticancer and an antimicrobial agent.

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C₁₆H₁₉N₇O₃S
  • Molecular Weight : Approximately 389.4 g/mol

Structural Features

The compound features:

  • A triazole ring , known for its broad spectrum of biological activity.
  • A piperazine ring , which is often associated with pharmacological properties.
  • A methoxy-substituted phenyl group , contributing to its lipophilicity and potential receptor interactions.

Anticancer Activity

Research indicates that triazolo-pyrimidine derivatives exhibit significant anticancer properties. For example, compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

CompoundCell LineIC50 (µM)
This CompoundMCF-7TBD
Related Compound 69cMCF-712.50
Related Compound 69bBel-740217.82

These results highlight the potential of the compound in targeting cancer cells, warranting further investigation into its mechanisms of action.

Antimicrobial Activity

Compounds containing a triazole structure are known for their antimicrobial properties. This compound may exhibit effectiveness against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Neuropharmacological Applications

Piperazine derivatives have been studied for their neuropharmacological effects, including anxiolytic and antidepressant activities. The incorporation of the triazole moiety may enhance these effects.

Research Findings

Studies have shown that similar compounds can influence neurotransmitter systems, suggesting that this compound could be explored for its potential in treating mood disorders.

Synthesis Pathway

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the piperazine moiety through nucleophilic substitution.
  • Final modifications to achieve the desired butanone structure.

Characterization Techniques

Characterization is crucial for confirming the structure and purity of the synthesized compound:

  • Thin Layer Chromatography (TLC) : Used for monitoring reaction progress.
  • Nuclear Magnetic Resonance (NMR) : Employed to confirm product identity and assess purity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s key structural analogs differ in substituents on the triazolopyrimidine ring and the butanone side chain. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Triazolopyrimidine Substituent Butanone Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-Methoxyphenyl - C₂₂H₂₅N₇O₂ 419.48 (calculated) High lipophilicity; potential CNS activity
1-{4-[3-(4-Fluorophenyl)-...}-4-phenylbutan-1-one 4-Fluorophenyl 4-Phenyl C₂₃H₂₂FN₇O 431.46 Electron-withdrawing F; metabolic stability
1-(4-(3-(3-Methoxyphenyl)-...butan-1-one 3-Methoxyphenyl 2-Phenyl C₂₁H₂₃N₇O₂ 405.45 (calculated) Meta-substitution alters binding mode
2-Ethyl-1-(4-(3-(3-fluorophenyl)-...butan-1-one 3-Fluorophenyl 2-Ethyl C₂₀H₂₄FN₇O 397.40 Enhanced solubility; compact side chain
2-Ethyl-1-(4-(3-(4-fluorophenyl)-...butan-1-one 4-Fluorophenyl 2-Ethyl C₂₀H₂₄FN₇O 397.40 Para-F vs. ethyl synergy

Q & A

Basic: What synthetic routes are commonly employed for preparing triazolo-pyrimidine-piperazine derivatives, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves multi-step reactions, such as cyclocondensation of substituted pyrimidines with triazole precursors, followed by piperazine coupling. For example, intermediates like 4-methoxyphenyl-triazolo-pyrimidine cores can be synthesized via nucleophilic substitution or metal-catalyzed cross-coupling reactions. Purification often employs flash chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol, achieving >95% purity . Reaction optimization includes:

  • Temperature control : Maintaining 60–80°C during cyclization to minimize byproducts.
  • Catalyst selection : Pd/C or Cu(I) catalysts for coupling reactions, as noted in triazolo-pyrimidine analogs .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .

Basic: Which analytical techniques are critical for characterizing this compound, and what benchmarks ensure data reliability?

Answer:
Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and piperazine ring conformation. For example, methoxyphenyl protons resonate at δ 3.8–4.0 ppm, while piperazine methylenes appear as multiplet signals near δ 2.5–3.5 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) verify purity ≥95% using acetonitrile/water mobile phases .
  • Mass spectrometry (HRMS) : Exact mass confirmation (±5 ppm) to distinguish from structural isomers .

Advanced: How can crystallographic data resolve ambiguities in the compound’s regiochemistry or conformational isomerism?

Answer:
Single-crystal X-ray diffraction provides definitive proof of regiochemistry (e.g., triazolo-pyrimidine ring orientation) and torsional angles in the piperazine-butyl ketone chain. For example, studies on analogous pyrazoline derivatives revealed dihedral angles of 15–25° between the methoxyphenyl and pyrimidine rings, influencing π-π stacking interactions . Crystallization conditions (e.g., slow evaporation in ethanol/water mixtures) are critical for obtaining diffraction-quality crystals .

Advanced: What structure-activity relationship (SAR) strategies are recommended for modifying this scaffold to enhance target binding?

Answer:
SAR studies should focus on:

  • Piperazine substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the piperazine nitrogen to modulate lipophilicity and receptor affinity, as seen in triazolo-pyrazine derivatives .
  • Methoxyphenyl optimization : Replacing the methoxy group with halogen atoms (e.g., Cl, F) to evaluate steric and electronic effects on bioactivity .
  • Ketone chain length : Varying the butanone moiety to shorter (propanone) or longer (pentanone) chains to assess conformational flexibility .

Advanced: How can researchers design experiments to assess the compound’s environmental fate and ecotoxicological impact?

Answer:
Follow the INCHEMBIOL framework ():

  • Abiotic degradation : Hydrolysis studies at varying pH (2–12) and UV exposure to identify degradation products via LC-MS .
  • Biotic transformation : Soil microcosm assays with GC-MS to track microbial metabolism.
  • Ecotoxicity : Daphnia magna acute toxicity tests (48-hr LC50) and algal growth inhibition assays (72-hr IC50) to quantify ecological risks .

Advanced: What experimental controls are essential when evaluating this compound’s stability under physiological conditions?

Answer:

  • pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours, monitoring degradation via HPLC .
  • Plasma stability : Use human plasma at 37°C with EDTA to inhibit esterases; quantify parent compound loss over 6 hours .
  • Light exposure controls : Store aliquots in amber vials vs. clear glass to assess photodegradation .

Advanced: How can computational modeling complement experimental data in predicting pharmacokinetic properties?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding to cytochrome P450 isoforms (e.g., CYP3A4) for metabolism insights .
  • ADME prediction : SwissADME or pkCSM to estimate logP (target: 2–4), BBB permeability, and hepatic clearance .
  • MD simulations : GROMACS for 100-ns trajectories to assess conformational stability of the piperazine-butyl chain in aqueous environments .

Advanced: What strategies mitigate batch-to-batch variability during scaled-up synthesis?

Answer:

  • Process analytical technology (PAT) : In-line FTIR to monitor reaction progression and intermediate purity .
  • Quality by Design (QbD) : Design space exploration for critical parameters (e.g., stoichiometry, temperature) using DOE software (e.g., MODDE) .
  • Purification consistency : Standardize flash chromatography gradients and validate column loading capacities (mg/g silica) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.